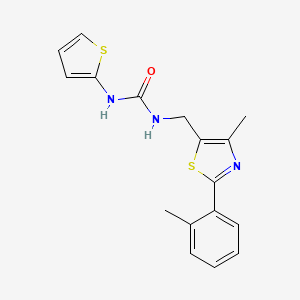
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTU-106, and it has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Enantioselective Anion Receptors
- Use in Enantioselective Anion Receptors : This compound shows potential as an enantioselective anion receptor for amino-acid derivatives. Its binding constants with N-protected amino acid salts have been explored, indicating modest enantioselectivities. Interestingly, the association constants are smaller with the thiourea than with corresponding urea derivatives, attributed to the different conformational arrangements in these compounds (Roussel et al., 2006).
Anticancer Investigations
- Role in Anticancer Investigations : A study on urea derivatives, including the synthesis of N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea, showed its potential in vitro anticancer activity with a notable IC50 value. This finding suggests its applicability in developing new therapeutic agents (Mustafa et al., 2014).
Nitration of Thiazolylureas
- Nitration for Pharmaceutical Applications : The nitration of 2-thiazolylurea and its derivatives has been studied, producing compounds nitrated at the 5-position of the thiazole moiety. These findings are significant for pharmaceutical applications, as the nitration process can affect the activity and properties of the resulting compounds (Yoda et al., 1984).
Synthesis Methodologies
- Microwave Irradiation Synthesis : A method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives using microwave irradiation from heterocyclic amino compounds has been developed. This efficient method provides satisfactory yield and highlights an alternative approach for synthesizing such compounds (Li et al., 2008).
Gelation Properties
- Hydrogel Formation : Research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea shows its ability to form hydrogels in acids at specific pH levels. The morphology and rheology of these gels depend on the identity of the anion, suggesting potential for customizing the physical properties of hydrogels for various applications (Lloyd & Steed, 2011).
Acetylcholinesterase Inhibitors
- Acetylcholinesterase Inhibition : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been synthesized and assessed for antiacetylcholinesterase activity. This shows the compound's potential as a neuroprotective agent or in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).
Cytokinin-like Activity
- Cytokinin-like Activity in Plant Biology : Urea derivatives, including N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have shown positive regulation of cell division and differentiation in plants, exhibiting cytokinin-like activity which can be harnessed in plant morphogenesis and agriculture (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)16-19-12(2)14(23-16)10-18-17(21)20-15-8-5-9-22-15/h3-9H,10H2,1-2H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARAPGNKVPBSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)
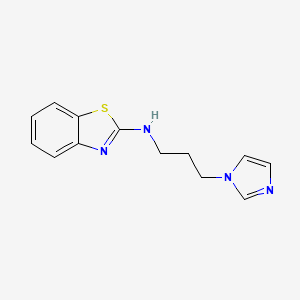
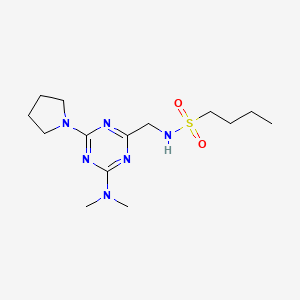
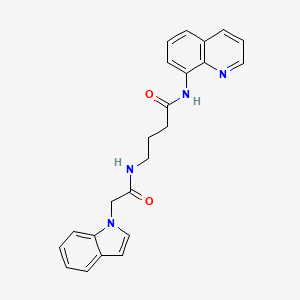

![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)
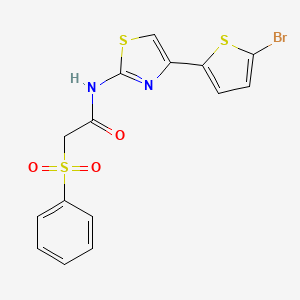
![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B2866254.png)

![N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2866257.png)
![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2866258.png)
![3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2866259.png)
![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)